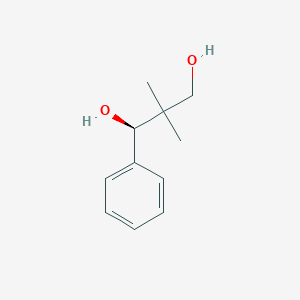

(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol

描述

Significance of Stereochemistry in Modern Organic Synthesis

Stereochemistry, the study of the spatial arrangement of atoms within molecules, is a fundamental concept in organic chemistry that profoundly influences a compound's physical, chemical, and biological properties. nih.gov In modern organic synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Many pharmaceuticals, agrochemicals, and natural products are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. rsc.org

The precise control over the three-dimensional architecture of molecules allows chemists to design and create complex structures with high selectivity and efficiency. acs.org This control is crucial for developing new drugs with improved therapeutic profiles and fewer side effects. Strategies to achieve this include asymmetric synthesis, the use of chiral catalysts, and the employment of chiral auxiliaries—molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. acs.orgresearchgate.net Understanding the principles of stereochemistry is, therefore, essential for the advancement of chemical synthesis and the creation of novel, functional molecules. nih.gov

Classification and Structural Diversity of Chiral 1,3-Diols

Chiral diols are organic compounds containing two hydroxyl (-OH) groups and at least one stereocenter. They are valuable building blocks and have found extensive use as chiral ligands and auxiliaries in a multitude of stereoselective transformations. acs.org Chiral 1,3-diols, in particular, are characterized by having their two hydroxyl groups separated by a single carbon atom. This arrangement allows for the formation of stable six-membered ring transition states when coordinated to a metal center, a feature that is highly advantageous in catalysis.

The structural diversity of chiral 1,3-diols is vast, and they can be broadly classified based on several features:

Acyclic vs. Cyclic: Acyclic 1,3-diols possess a flexible carbon chain, while cyclic 1,3-diols have their hydroxyl groups as part of a ring system, which imparts conformational rigidity. rsc.org This rigidity can be beneficial in asymmetric synthesis by reducing the number of possible transition states, leading to higher stereoselectivity.

Symmetry: Many useful chiral diols possess C2 symmetry, meaning the molecule can be rotated by 180 degrees around a central axis to yield an identical structure. This symmetry simplifies the analysis of reaction mechanisms and often leads to higher enantioselectivity in catalytic processes.

Substitution Pattern: The substituents on the carbon backbone of the diol play a crucial role in its steric and electronic properties. Bulky substituents can create a well-defined chiral pocket around a metal catalyst, effectively shielding one face of the substrate and directing the approach of a reactant. researchgate.net For instance, 2,2-disubstituted 1,3-diols can provide a sterically hindered environment that influences the stereochemical outcome of reactions. acs.org

The synthesis of enantiomerically pure 1,3-diols is an active area of research, with methods including the asymmetric reduction of β-hydroxy ketones, aldol (B89426) reactions, and enzymatic resolutions. nih.govacs.org

The Role of (1R)-2,2-Dimethyl-1-phenylpropane-1,3-diol within the Context of Chiral Diol Research

This compound is a specific chiral 1,3-diol with a defined stereochemistry at the carbon atom bearing the phenyl group and one of the hydroxyl groups. Its structure features a phenyl group, which can engage in π-stacking interactions, and a gem-dimethyl group at the C2 position, which provides significant steric bulk.

While extensive research on the specific applications of this compound is not widely reported in the scientific literature, its structural characteristics suggest several potential roles within the field of chiral diol research. Based on the well-established functions of analogous chiral 1,3-diols, this compound could potentially be utilized as:

A Chiral Auxiliary: The diol could be temporarily attached to a prochiral substrate. The inherent chirality of the diol, amplified by its steric bulk, could then direct the stereoselective formation of a new stereocenter on the substrate. Following the reaction, the auxiliary can be cleaved and recovered.

A Chiral Ligand: The two hydroxyl groups can coordinate to a metal center, forming a chiral catalyst. The phenyl and dimethyl groups would create a specific chiral environment around the metal, enabling the catalysis of enantioselective reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions. The steric hindrance from the 2,2-dimethyl substitution could be particularly influential in controlling the approach of substrates to the catalytic center. researchgate.net

A Chiral Building Block: As an enantiomerically pure compound, it can serve as a starting material for the synthesis of more complex chiral molecules, where its stereocenter is incorporated into the final target structure.

The combination of a stereogenic center, steric bulk, and the potential for electronic interactions from the phenyl group makes this compound a compound of interest for further investigation in the field of asymmetric synthesis.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52178-66-2 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Physical Form | Solid |

| Purity | 95% |

属性

IUPAC Name |

(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWCLCFHXYGTTF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-66-2 | |

| Record name | (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1r 2,2 Dimethyl 1 Phenylpropane 1,3 Diol in Asymmetric Catalysis and Organic Transformations

Utility as Chiral Auxiliaries for Stereochemical Induction

(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol has been effectively employed as a chiral auxiliary to direct the stereochemical outcome of reactions on a prochiral substrate. The auxiliary temporarily attaches to the substrate, creating a chiral environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

The primary documented use of this chiral diol as an auxiliary is in the control of diastereoselectivity during addition reactions to α,β-unsaturated aldehydes. The diol is condensed with the aldehyde to form a chiral cyclic acetal (B89532). researchgate.net This acetal formation typically proceeds with high diastereoselectivity, yielding a single major product where the substituents adopt a thermodynamically stable conformation. NMR studies have established that in these six-membered ring acetals, the larger aryl group from the diol and the substituent from the aldehyde preferentially occupy equatorial positions to minimize steric hindrance. researchgate.net

This fixed conformation effectively shields one face of the molecule. In the specific case of cyclopropanation reactions using the Simmons-Smith reagent (diiodomethane and diethylzinc), the reagent approaches the double bond of the α,β-unsaturated acetal from the less sterically hindered face. This directed attack results in the formation of a cyclopropane (B1198618) ring with a specific, predictable stereochemistry. researchgate.net The reaction proceeds in good yields, demonstrating the auxiliary's effectiveness in controlling the facial selectivity of the addition. researchgate.net

Table 1: Diastereoselective Cyclopropanation of α,β-Unsaturated Acetals Derived from this compound researchgate.net

| Substrate (Aldehyde Precursor) | Product (Cyclopropanecarboxylic Acid) | Yield (%) | Enantiomeric Excess (ee, %) |

| α,β-Unsaturated Aldehyde 1 | Cyclopropanecarboxylic Acid 1 | 34-67 | 21-78 |

| α,β-Unsaturated Aldehyde 2 | Cyclopropanecarboxylic Acid 2 | 34-67 | 21-78 |

| α,β-Unsaturated Aldehyde 3 | Cyclopropanecarboxylic Acid 3 | 34-67 | 21-78 |

Note: Specific aldehyde precursors and corresponding product structures were not detailed in the source material, but the range of yields and enantiomeric excesses are reported.

A critical step in the use of a chiral auxiliary is its efficient removal from the product without racemization or degradation of the newly formed chiral center. For the chiral acetals formed from this compound, a key advantage is that the auxiliary can be cleaved under oxidative conditions.

Specifically, ozonolysis has been demonstrated as an effective method for deprotection. researchgate.net This reaction cleaves the double bond within the original aldehyde portion of the molecule, which can be further worked up to reveal a carboxylic acid functional group. This process simultaneously breaks down the acetal structure, allowing for the isolation of the desired enantioenriched cyclopropanecarboxylic acid products and the recovery of the chiral auxiliary, in principle. researchgate.net The yields for the final isolated acids range from 34% to 67%, with enantiomeric excesses reported between 21% and 78%. researchgate.net

Stereodefined Building Blocks for Complex Molecular Architectures

The inherent chirality and well-defined stereochemistry of this compound make it an exemplary chiral building block. Its utility stems from the ability to transfer its stereochemical information to new molecules, enabling the construction of complex structures with a high degree of stereocontrol. The diol's structure, featuring a phenyl group and a sterically demanding gem-dimethyl group, provides a rigid framework that can influence the stereochemical outcome of subsequent reactions.

The synthesis of active pharmaceutical ingredients often requires the precise arrangement of atoms in three-dimensional space, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological activities. This compound serves as a valuable precursor in the synthesis of such compounds.

While specific, publicly documented examples of its direct incorporation into marketed APIs are limited, the structural motif it represents is found in various biologically active molecules. For instance, chiral 1,3-diols are key components in the synthesis of certain statins, antiviral agents, and anticancer drugs. The general strategy involves utilizing the diol as a chiral scaffold, upon which the remainder of the target molecule is constructed.

The application of this building block extends to the synthesis of fine chemicals, which include specialized products like flavorings, fragrances, and agricultural chemicals. The enantiomeric purity of these compounds is often crucial for their desired properties.

A hypothetical synthetic application could involve the selective protection of one of the hydroxyl groups, followed by modification of the other, and subsequent elaboration of the carbon skeleton. The stereocenter bearing the phenyl group can direct the stereochemistry of reactions at adjacent positions, ensuring the formation of the desired stereoisomer.

Table 1: Potential Applications in API and Fine Chemical Synthesis

| Target Molecule Class | Synthetic Strategy | Key Transformation |

|---|---|---|

| Antiviral Nucleoside Analogs | Use as a chiral pool starting material to set key stereocenters. | Diastereoselective alkylation or coupling reactions. |

| Chiral Fragrance Components | Elaboration of the diol to introduce desired functional groups. | Oxidation and esterification reactions. |

This table presents potential, illustrative applications based on the structural motifs of this compound and common strategies in organic synthesis.

Perhaps the most significant application of this compound is in the preparation of other enantiopure intermediates. These intermediates can then be used in a variety of synthetic routes to access a broader range of complex molecules.

One common strategy is the conversion of the diol into a chiral acetal or ketal. These derivatives can act as chiral auxiliaries, directing the stereochemical course of reactions such as aldol (B89426) additions, Diels-Alder reactions, or alkylations. After the desired transformation, the auxiliary can be cleaved and potentially recycled, having served its purpose of inducing chirality.

Furthermore, the diol can be transformed into other valuable chiral building blocks. For example, selective oxidation of one of the hydroxyl groups can lead to the corresponding chiral hydroxy ketone or hydroxy aldehyde. These bifunctional molecules are highly versatile intermediates for further synthetic manipulations.

Table 2: Transformation of this compound into Enantiopure Intermediates

| Starting Material | Reagent(s) | Product (Enantiopure Intermediate) | Potential Subsequent Application |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride, Pyridine | (R)-1-(tosyloxy)-2,2-dimethyl-1-phenylpropan-3-ol | Nucleophilic substitution to introduce new functional groups. |

| This compound | Pyridinium chlorochromate (PCC) | (R)-3-hydroxy-2,2-dimethyl-3-phenylpropanal | Aldol reactions, Wittig reactions. |

This table provides examples of transformations to generate valuable enantiopure intermediates from the title compound.

Mechanistic and Theoretical Investigations of Reactions Involving 1r 2,2 Dimethyl 1 Phenylpropane 1,3 Diol Systems

Mechanistic Elucidation of Stereoselective Transformations

While detailed mechanistic studies specifically targeting (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol are not extensively documented in the literature, principles from related stereoselective reactions of 1,3-diols can provide significant insights. The stereochemical outcomes of these reactions are often governed by the interplay of steric and electronic factors in the transition states.

Reaction Pathway Analysis

The analysis of reaction pathways for stereoselective transformations of 1,3-diols often involves the identification of key intermediates and the elucidation of the steps that determine the stereochemical outcome. For instance, in enzyme-catalyzed reactions, the pathway typically involves the formation of an enzyme-substrate complex, where the specific binding orientation of the diol within the enzyme's active site predetermines which enantiomer or diastereomer will react.

In non-enzymatic reactions, such as reductions of β-hydroxy ketones to form 1,3-diols, the reaction pathway can be influenced by the choice of reagent and reaction conditions. The formation of chelated intermediates with metal-based reagents can lock the conformation of the substrate, leading to a highly stereoselective hydride attack. The stereochemical course of such reactions can often be predicted by considering established models of asymmetric induction.

Transition State Characterization

The geometry and energy of transition states are paramount in dictating the stereoselectivity of a reaction. For reactions involving 1,3-diols, chair-like or boat-like transition states are often proposed to explain the observed stereochemical preferences. For example, in the rhenium-catalyzed stereoselective transposition of certain allylic alcohols to form 1,3-syn-diol acetals, it is suggested that the 1,3-anti-diol does not react to form the corresponding acetonide due to the higher energy of a twist-boat-like transition state nih.gov. This highlights how the conformational constraints of the transition state can act as a gatekeeper for specific reaction pathways, thereby ensuring high stereoselectivity. The development of general and simple approaches for the flexible synthesis of polyols and other polyketide-derived structural units has led to a multitude of methods for the stereoselective synthesis of 1,3-diols researchgate.netsemanticscholar.org.

Computational Chemistry and Molecular Modeling Studies

Computational methods serve as powerful tools to complement experimental findings and provide a deeper understanding of reaction mechanisms and stereocontrol at the molecular level.

Density Functional Theory (DFT) Calculations of Energetics and Stereocontrol

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. DFT calculations can be employed to determine the structures and energies of reactants, intermediates, transition states, and products. This information allows for the mapping of the potential energy surface of a reaction and the identification of the lowest energy pathway, which corresponds to the major product.

Conformation Analysis and Stereoelectronic Effects

The conformational preferences of this compound and its derivatives are critical in determining their reactivity and the stereochemical course of their reactions. The bulky 2,2-dimethyl group significantly restricts the conformational freedom of the propane backbone. The relative orientation of the phenyl group and the two hydroxyl groups will be influenced by a combination of steric hindrance and potential intramolecular hydrogen bonding.

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are also important considerations. For instance, the alignment of a C-H or C-C bond with the antibonding orbital of a neighboring C-O bond (a hyperconjugative interaction) can influence the stability of certain conformations and the facility of certain reaction pathways. In the reductive cleavage of benzylidene acetals derived from 1,2- and 1,3-diols, stereoelectronic effects are invoked to explain the observed regioselectivity researchgate.net.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

A notable application of kinetic studies involving a closely related compound is the enzymatic kinetic resolution of racemic 2,2-dimethyl-1-phenyl-1,3-propanediol. In this process, an enzyme selectively catalyzes the acylation of one enantiomer of the diol, leaving the other enantiomer unreacted and thus enriched. Novozym® 435, a commercially available lipase, has been shown to efficiently catalyze the chemo-, regio-, and enantioselective transesterification of 1-aryl-2,2-dimethyl-1,3-propanediols with vinyl acetate as the acyl donor researchgate.netresearchgate.net.

The efficiency of such a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E value indicates high selectivity. The progress of the reaction can be monitored over time to determine the conversion and the enantiomeric excess (ee) of both the product and the unreacted starting material.

Below is a table summarizing the results of the stereoselective acetylation of racemic 1-(4-methoxyphenyl)-2,2-dimethyl-1,3-propanediol, a compound structurally similar to the one , in different solvents.

| Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

| Tetrahydrofuran (THF) | 50 | >99 | 98 | >200 |

| Diisopropyl ether | 51 | >99 | 94 | >200 |

| Acetonitrile | 52 | >99 | 92 | >200 |

| tert-Butyl methyl ether | 50 | >99 | 98 | >200 |

Data adapted from studies on the kinetic resolution of 1-aryl-2,2-dimethyl-1,3-propanediols.

The following table presents the results for the stereoselective acetylation of various 1-aryl-2,2-dimethyl-1,3-propanediols in THF, showcasing the influence of the aryl substituent on the reaction.

| Aryl Group | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Ratio (E) |

| Phenyl | 51 | >99 | 96 | >200 |

| 4-Methylphenyl | 52 | >99 | 92 | >200 |

| 4-Methoxyphenyl | 50 | >99 | 98 | >200 |

| 4-Chlorophenyl | 51 | >99 | 96 | >200 |

| 4-Bromophenyl | 52 | >99 | 92 | >200 |

| 2-Naphthyl | 51 | >99 | 96 | >200 |

Data adapted from studies on the kinetic resolution of 1-aryl-2,2-dimethyl-1,3-propanediols.

These kinetic data are instrumental in determining the optimal conditions for the preparation of enantiomerically enriched this compound and its derivatives. The high E values observed indicate that the enzyme is highly sensitive to the stereochemistry at the benzylic carbinol center, allowing for an efficient separation of the enantiomers.

Analytical Methodologies for Stereochemical Characterization of 1r 2,2 Dimethyl 1 Phenylpropane 1,3 Diol

Spectroscopic Techniques for Enantiomeric Purity Assessment

Spectroscopic methods offer powerful tools for the analysis of chiral molecules. By interacting with a chiral environment or a chiral probe, enantiomers can be differentiated and quantified.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While enantiomers are indistinguishable in a standard achiral NMR experiment, producing identical spectra, they can be resolved by converting them into diastereomers. wikipedia.org This is achieved by reacting the enantiomeric mixture of the diol with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgscispace.com The resulting diastereomers possess distinct physical properties and, consequently, different NMR spectra, allowing for the determination of enantiomeric purity. wikipedia.orgresearchgate.net

The process involves the formation of new covalent bonds, for instance, by esterification of the diol's hydroxyl groups. For chiral diols, boric acid-based CDAs are particularly effective as they can form stable cyclic esters. scispace.comrsc.org A three-component system involving the diol, 2-formylphenylboronic acid, and an enantiopure chiral amine like α-methylbenzylamine can form diastereoisomeric iminoboronate esters. rsc.orgnih.gov The ¹H NMR signals of these diastereomers, particularly protons near the chiral centers, will exhibit different chemical shifts (ΔΔδ), enabling quantification by integrating the distinct peaks. scispace.comnih.gov

Fluorine-containing CDAs, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), are also widely used. wikipedia.org After derivatization, the resulting diastereomeric esters can be analyzed by ¹⁹F NMR. This technique is often advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically large chemical shift dispersion, which minimizes signal overlap. wikipedia.org

Table 1: Examples of Chiral Derivatizing Agents (CDAs) for NMR Analysis of Diols

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | NMR Nucleus | Typical Observation |

| (R)- or (S)-Mosher's acid | Diastereomeric esters | ¹H, ¹⁹F | Separate signals for methoxy or trifluoromethyl groups. |

| 2-Formylphenylboronic acid / (R)-α-Methylbenzylamine | Diastereomeric iminoboronate esters | ¹H | Well-resolved signals for imine or aromatic protons. nih.gov |

| (-)-Camphanic acid chloride | Diastereomeric esters | ¹H | Distinct signals for protons on the diol backbone. |

| Chiral Boric Acids | Cyclic boronate esters | ¹H, ¹³C | Large chemical shift non-equivalence for protons near the newly formed ring. scispace.comrsc.org |

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comlibretexts.orgwikipedia.org This technique is inherently sensitive to the three-dimensional structure of a molecule and is a powerful tool for studying chiral compounds. mtoz-biolabs.comwikipedia.org

For (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol, the CD spectrum would be a unique fingerprint corresponding to its absolute configuration. Its enantiomer, the (1S) form, would produce a spectrum that is a mirror image. The magnitude of the CD signal, typically measured as molar ellipticity, is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the spectrum of an unknown sample to that of an enantiomerically pure standard, the enantiomeric purity can be accurately determined. mtoz-biolabs.com While solution-phase CD provides an average conformation, gas-phase CD spectroscopy can distinguish between specific conformers of a chiral molecule. nih.gov Vibrational Circular Dichroism (VCD), which utilizes infrared light, is another powerful variant used for determining the absolute configuration of small organic molecules. wikipedia.orgnih.gov

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques physically separate the components of a mixture. For chiral compounds, specialized chiral stationary phases (CSPs) are used to achieve separation of enantiomers, allowing for precise determination of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating enantiomers and determining their ratios. nih.gov The technique employs a column packed with a chiral stationary phase (CSP). Enantiomers passing through the column interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times, resulting in their separation. azom.com

For diols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. sctunisie.orgnih.gov The enantiomeric excess is calculated by comparing the integrated areas of the two separated peaks in the chromatogram. Both normal-phase and reversed-phase conditions can be explored to optimize the separation. nih.gov

Table 2: Typical Chiral HPLC Conditions for Diol Separation

| Column (Chiral Stationary Phase) | Mobile Phase (Typical) | Detection | Expected Result |

| Chiralcel® OD-H (Amylose derivative) | n-Hexane / Isopropanol | UV (e.g., 254 nm) | Baseline separation of (R) and (S) enantiomers. |

| Chiralpak® IB (Cellulose derivative) | Acetonitrile / Methanol / Water nih.gov | UV (e.g., 254 nm) | Resolved peaks with different retention times. |

| CHIROBIOTIC® V (Vancomycin-based) | Methanol / Acetonitrile / TEAA buffer | UV (e.g., 254 nm) | Separation based on inclusion complexing and hydrogen bonding. sigmaaldrich.com |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is a highly sensitive analytical technique suitable for volatile and thermally stable compounds. chromatographyonline.com To analyze diols like 2,2-dimethyl-1-phenylpropane-1,3-diol, a derivatization step, such as silylation to form trimethylsilyl (TMS) ethers, is often required to increase volatility and prevent peak tailing.

The separation is performed on a capillary column coated with a chiral stationary phase. gcms.cz Modified cyclodextrins are the most common and versatile CSPs for GC. chromatographyonline.comnih.gov The chiral cavities of the cyclodextrin molecules allow for differential inclusion of the enantiomers, leading to their separation based on retention time. nih.gov The high resolution of capillary GC makes it an excellent method for accurately determining the enantiomeric composition of volatile chiral compounds. chromatographyonline.com

Table 3: Typical Chiral GC Conditions for Derivatized Diol Separation

| Column (Chiral Stationary Phase) | Carrier Gas | Derivatization Agent | Detection |

| Beta-DEX™ (Permethylated β-cyclodextrin) | Helium or Hydrogen | BSTFA or TMSI | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Chirasil-Val (L-valine-tert-butylamide derivative) | Helium or Hydrogen | TFAA | FID or MS |

| Gamma-DEX™ (Permethylated γ-cyclodextrin) | Helium or Hydrogen | BSTFA or TMSI | FID or MS |

X-ray Crystallography for Absolute Stereochemistry Assignment

While spectroscopic and chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography is the definitive technique for the unambiguous assignment of a molecule's absolute stereochemistry. researchgate.net This method requires a single, high-quality crystal of the enantiomerically pure compound.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, allowing for the direct determination of its absolute configuration (R or S). researchgate.netresearchgate.net In cases involving atoms heavier than oxygen, anomalous dispersion can be used to confirm the assignment with a high degree of confidence, often reported via the Flack parameter. researchgate.net The absolute configuration of similar diols, such as the (-)-enantiomer of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, has been successfully established using this method. researchgate.net

常见问题

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol, and how can enantiomeric excess (ee) be optimized?

Methodological Answer: The synthesis of this compound requires careful control of stereochemistry. Traditional approaches for related diols involve multi-step processes with chiral auxiliaries or resolution agents, such as the use of DMAD (1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol) for resolving racemic mixtures in chrysanthemic acid derivatives . For enantioselective synthesis, asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can be explored to directly install the (1R) configuration. Evidence from analogous compounds highlights the importance of reaction conditions (e.g., solvent polarity, temperature) in achieving high ee. For example, L-proline-catalyzed aldol reactions in aqueous media have been effective for diol synthesis, though optimization of catalyst loading and reaction time is critical . Post-synthetic purification via chiral HPLC (as demonstrated for 4,4-dimethoxy-2-benzylbutane-1,3-diol) can further enhance ee, with retention time analysis distinguishing enantiomers .

Q. What analytical techniques are most reliable for confirming the stereochemical purity and structural integrity of this compound?

Methodological Answer: Chiral HPLC is the gold standard for enantiomeric purity analysis. For instance, HPLC methods using chiral stationary phases (e.g., amylose or cellulose derivatives) resolved diastereomers of 1-(furan-2-yl)-2-methylpropane-1,3-diol with retention times of 42.4 min (major) and 47.8 min (minor) . Complementary techniques include:

- NMR Spectroscopy : H-NMR coupling constants and NOE experiments to confirm spatial arrangements.

- Polarimetry : Measurement of optical rotation to verify enantiomeric identity.

- X-ray Crystallography : Absolute configuration determination for crystalline derivatives, as seen in structurally related compounds like (1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol hydrochloride .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during the synthesis of this compound?

Methodological Answer: Discrepancies in stereochemical results often arise from competing reaction pathways or impurities in starting materials. To mitigate this:

- Mechanistic Studies : Use DFT calculations or isotopic labeling to map reaction pathways. For example, hydrogenation steps in related diol syntheses (e.g., 2-amino-2-[2-(4-alkylphenyl)ethyl]propane-1,3-diols) may involve intermediate diastereomers influenced by catalyst geometry .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy can track intermediate formation and guide real-time adjustments.

- Cross-Validation : Compare analytical data (e.g., HPLC, NMR) with literature benchmarks for similar compounds, such as the (1S)-enantiomer (CAS 133164-39-3), to identify deviations .

Q. What strategies exist for elucidating the pharmacological potential of this compound, and how can structure-activity relationships (SAR) be explored?

Methodological Answer: Pharmacological profiling begins with in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example:

- Binding Assays : Screen against GPCRs or ion channels using fluorescence polarization or SPR.

- Enzymatic Inhibition : Test activity against kinases or hydrolases, leveraging the diol’s potential hydrogen-bonding motifs.

- SAR Studies : Synthesize derivatives (e.g., esterified or acylated forms) to probe functional group contributions. Evidence from 1-phenyl-3-dimethylaminopropane derivatives highlights the impact of substituents on bioavailability and target affinity .

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?

Methodological Answer:

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen complexes) in asymmetric hydrogenation or cross-coupling reactions. For multi-step syntheses (e.g., hydrogenation followed by reduction), ensure compatibility of intermediates with subsequent steps .

- Solvent Engineering : Switch to greener solvents (e.g., water or ionic liquids) to enhance reaction efficiency, as demonstrated in L-proline-mediated aldol reactions .

- Flow Chemistry : Implement continuous-flow systems to reduce purification steps and improve reproducibility, particularly for air-sensitive intermediates.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results in the stereoselective synthesis of this compound?

Methodological Answer:

- Re-Evaluate Computational Models : Adjust DFT parameters (e.g., solvent effects, dispersion corrections) to better align with experimental conditions.

- Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere, ultra-dry solvents) to exclude environmental variables.

- Collaborative Validation : Cross-check results with independent labs using identical protocols, as seen in the synthesis of (1R,2R)-2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol derivatives .

Tables for Key Methodological Comparisons

| Analytical Technique | Application | Example from Evidence |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | 4,4-Dimethoxy-2-benzylbutane-1,3-diol (21.2 min major, 19.6 min minor) |

| X-ray Crystallography | Absolute configuration | (1R,2R)-2-Amino-1-(4-methylsulfonylphenyl)propane-1,3-diol hydrochloride |

| Asymmetric Catalysis | Stereoselective synthesis | L-Proline-mediated aldol reactions in water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。